

# A Technical Guide to the Spectroscopic Characterization of 3-(2-Carboxyethyl)benzoic Acid

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## Compound of Interest

Compound Name: 3-(2-Carboxyethyl)benzoic acid

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## Introduction

**3-(2-Carboxyethyl)benzoic acid** is a dicarboxylic acid featuring both an aliphatic and an aromatic carboxylic acid moiety. This unique structure makes it a valuable building block in the synthesis of various organic molecules, including polymers, resins, and pharmaceutical intermediates. A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization and for quality control in its synthesis and application. This guide provides an in-depth analysis of the expected spectroscopic data for **3-(2-Carboxyethyl)benzoic acid**, including Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide will present predicted data based on established principles of spectroscopy and data from analogous structures.

## Molecular Structure

The structural formula of **3-(2-Carboxyethyl)benzoic acid** is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the discussion of the NMR data.

Caption: Molecular structure of **3-(2-Carboxyethyl)benzoic acid** with atom numbering.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

## Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 10-20 mg of **3-(2-Carboxyethyl)benzoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ). The choice of solvent can affect the chemical shifts of labile protons, such as those in the carboxylic acid groups.
- **Instrumentation:** Acquire  $^1H$  and  $^{13}C$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **$^1H$  NMR Parameters:**
  - Pulse sequence: Standard single-pulse experiment.
  - Spectral width: 0-16 ppm.
  - Number of scans: 16-32.
  - Relaxation delay: 1-2 seconds.
- **$^{13}C$  NMR Parameters:**
  - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral width: 0-220 ppm.
  - Number of scans: 1024 or more, depending on sample concentration.
  - Relaxation delay: 2 seconds.
- **Referencing:** Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Predicted $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **3-(2-Carboxyethyl)benzoic acid** is expected to show distinct signals for the aromatic and aliphatic protons. The predicted chemical shifts ( $\delta$ ) are presented in the table below. These predictions are based on the analysis of similar structures and the known effects of substituents on aromatic rings.<sup>[1]</sup>

Proton(s)	Predicted $\delta$ (ppm)	Multiplicity	Integration	Assignment
H-2	~8.1	Singlet (or narrow triplet)	1H	Aromatic
H-4	~7.8	Doublet	1H	Aromatic
H-5	~7.5	Triplet	1H	Aromatic
H-6	~7.9	Doublet	1H	Aromatic
H-8	~3.0	Triplet	2H	Aliphatic (-CH <sub>2</sub> -)
H-9	~2.7	Triplet	2H	Aliphatic (-CH <sub>2</sub> -)
-COOH (x2)	>10.0	Broad Singlet	2H	Carboxylic Acids

### Expertise & Experience - Interpreting the $^1\text{H}$ NMR Spectrum:

- Aromatic Region (7.5-8.1 ppm):** The four protons on the benzene ring will appear in this region. The exact chemical shifts and coupling patterns are influenced by the two substituents. The proton at the 2-position (H-2), being situated between the two electron-withdrawing groups (though the ethylcarboxy group is activating, the carboxyl group is deactivating), is expected to be the most deshielded. The coupling pattern for a 1,3-disubstituted benzene ring can be complex, but distinct signals for each proton are expected at a high field.
- Aliphatic Region (2.7-3.0 ppm):** The two methylene groups (-CH<sub>2</sub>-) of the ethyl chain will appear as triplets due to coupling with each other. The methylene group attached to the aromatic ring (H-8) will be slightly more deshielded than the methylene group adjacent to the aliphatic carboxyl group (H-9).

- Carboxylic Acid Protons (>10.0 ppm): The protons of the two carboxylic acid groups are highly deshielded and will appear as a broad singlet far downfield.[2] The broadness is due to hydrogen bonding and chemical exchange. The integration of this peak should correspond to two protons.

## Predicted $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum will provide information on all the unique carbon environments in the molecule.

Carbon(s)	Predicted $\delta$ (ppm)	Assignment
C-1	~132	Aromatic (ipso)
C-2	~130	Aromatic (CH)
C-3	~140	Aromatic (ipso)
C-4	~129	Aromatic (CH)
C-5	~128	Aromatic (CH)
C-6	~131	Aromatic (CH)
C-7	~168	Carbonyl (Aromatic COOH)
C-8	~35	Aliphatic (-CH <sub>2</sub> -)
C-9	~30	Aliphatic (-CH <sub>2</sub> -)
C-10	~174	Carbonyl (Aliphatic COOH)

Expertise & Experience - Interpreting the  $^{13}\text{C}$  NMR Spectrum:

- Carbonyl Carbons (168-174 ppm): The two carbonyl carbons of the carboxylic acid groups will appear in this downfield region.[3] The aromatic carboxylic acid carbon (C-7) is expected to be slightly more upfield than the aliphatic one (C-10).
- Aromatic Carbons (128-140 ppm): The six carbons of the benzene ring will resonate in this region. The two carbons attached to the substituents (C-1 and C-3), known as ipso-carbons, will have distinct chemical shifts from the protonated carbons.

- Aliphatic Carbons (30-35 ppm): The two methylene carbons (C-8 and C-9) will appear in the upfield region, characteristic of  $sp^3$  hybridized carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

### Experimental Protocol: IR Data Acquisition

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition: Spectra are usually collected over the range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum is collected first, followed by the sample spectrum.

### Characteristic IR Absorption Bands

The IR spectrum of **3-(2-Carboxyethyl)benzoic acid** is expected to be dominated by the absorptions of the carboxylic acid and aromatic functionalities.[\[4\]](#)[\[5\]](#)

Wavenumber ( $\text{cm}^{-1}$ )	Vibration	Intensity	Functional Group
3300-2500	O-H stretch	Strong, Broad	Carboxylic Acid
~3030	C-H stretch	Medium	Aromatic
2980-2850	C-H stretch	Medium	Aliphatic
~1700	C=O stretch	Strong, Sharp	Carboxylic Acid
1600, 1475	C=C stretch	Medium	Aromatic Ring
~1300	C-O stretch	Medium	Carboxylic Acid
~920	O-H bend	Medium, Broad	Carboxylic Acid (dimer)
800-700	C-H bend	Strong	Aromatic (out-of-plane)

### Expertise & Experience - Interpreting the IR Spectrum:

- **O-H Stretch ( $3300\text{-}2500\text{ cm}^{-1}$ ):** The most characteristic feature of a carboxylic acid is the very broad absorption band in this region due to the hydrogen-bonded O-H stretching vibrations.<sup>[4]</sup>
- **C=O Stretch ( $\sim 1700\text{ cm}^{-1}$ ):** A strong, sharp absorption peak around  $1700\text{ cm}^{-1}$  is indicative of the carbonyl group of the carboxylic acids.<sup>[5]</sup> It's possible that two distinct, closely spaced C=O stretching bands may be observed, one for the aromatic and one for the aliphatic carboxylic acid, due to the different electronic environments.
- **Aromatic and Aliphatic C-H Stretches:** The aromatic C-H stretches will appear just above  $3000\text{ cm}^{-1}$ , while the aliphatic C-H stretches will be just below  $3000\text{ cm}^{-1}$ . These may be partially obscured by the broad O-H band.
- **Fingerprint Region ( $<1500\text{ cm}^{-1}$ ):** This region will contain a complex pattern of absorptions, including C-C and C-O stretching and various bending vibrations, which are unique to the molecule. The out-of-plane C-H bending bands for the 1,3-disubstituted benzene ring are expected in the  $800\text{-}700\text{ cm}^{-1}$  region.<sup>[6]</sup>

## Mass Spectrometry (MS)

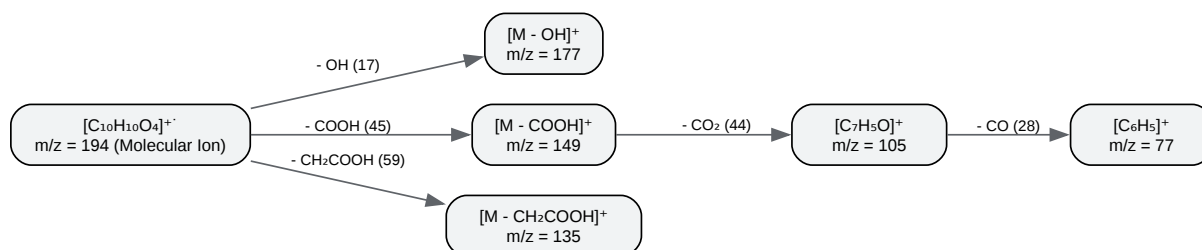
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

### Experimental Protocol: Mass Spectrometry Data Acquisition

- **Sample Introduction:** The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.
- **Ionization:** Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile and more polar molecules like dicarboxylic acids.
- **Mass Analysis:** A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio ( $m/z$ ).

## Expected Fragmentation Pattern (EI-MS)

The molecular formula of **3-(2-Carboxyethyl)benzoic acid** is  $C_{10}H_{10}O_4$ , with a molecular weight of 194.18 g/mol. [7][8] The fragmentation in EI-MS is expected to be influenced by the presence of the two carboxylic acid groups and the aromatic ring.



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